VHLTP

Descripción

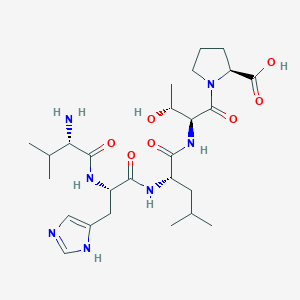

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C26H43N7O7 |

|---|---|

Peso molecular |

565.7 g/mol |

Nombre IUPAC |

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H43N7O7/c1-13(2)9-17(23(36)32-21(15(5)34)25(38)33-8-6-7-19(33)26(39)40)30-22(35)18(10-16-11-28-12-29-16)31-24(37)20(27)14(3)4/h11-15,17-21,34H,6-10,27H2,1-5H3,(H,28,29)(H,30,35)(H,31,37)(H,32,36)(H,39,40)/t15-,17+,18+,19+,20+,21+/m1/s1 |

Clave InChI |

BYCSDJAWFOZAFO-WUEZWNDSSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N |

Origen del producto |

United States |

Foundational & Exploratory

The Structure and Function of the von Hippel-Lindau (VHL) Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) tumor suppressor protein, pVHL, is a critical component of the cellular machinery that senses and responds to changes in oxygen availability. Its dysfunction is implicated in the development of von Hippel-Lindau disease, a hereditary cancer syndrome, as well as sporadic clear cell renal cell carcinoma. This guide provides an in-depth overview of the VHL protein's structure, its functional domains, and its central role in the hypoxia-inducible factor (HIF) signaling pathway.

VHL Protein: Core Properties and Structural Overview

The human VHL gene encodes a protein of 213 amino acids with a molecular mass of approximately 24 kDa.[1][2] The protein is a key component of an E3 ubiquitin ligase complex, which targets proteins for degradation by the proteasome.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the human VHL protein and its domains.

Table 1: General Properties of Human VHL Protein

| Property | Value | Reference(s) |

| Amino Acid Length | 213 | [1][2] |

| Molecular Mass (predicted) | 24,153 Da | [1] |

| Chromosomal Location | 3p25.3 | [1] |

Table 2: Structural Determination of VHL Complexes

| PDB ID | Title | Resolution | Method |

| 1VCB | The VHL-ElonginC-ElonginB Structure | 2.70 Å | X-RAY DIFFRACTION |

| 8EI3 | Crystal structure of VHL in complex with H313, a Helicon Polypeptide | 3.49 Å | X-RAY DIFFRACTION |

| 9GIO | Crystal structure of the VHL-EloC-EloB complex with a covalent compound bound to C77 of VHL | 1.49 Å | X-RAY DIFFRACTION |

Functional Domains of the VHL Protein

The VHL protein is organized into two primary functional domains: the β-domain and the α-domain. These domains mediate distinct interactions that are crucial for pVHL's tumor suppressor function.

The β-Domain: Substrate Recognition

The β-domain, encompassing approximately amino acid residues 63-155, is primarily responsible for recognizing and binding to target substrates.[4] Structurally, it is composed of a seven-stranded β-sandwich and a C-terminal α-helix.[5] This domain forms a binding pocket that specifically interacts with hydroxylated proline residues on target proteins, most notably HIF-1α.[5] Mutations within this domain can disrupt substrate binding, leading to the stabilization of HIF-1α and the subsequent activation of hypoxic signaling pathways even under normal oxygen conditions (normoxia).

Table 3: Key Functional Regions of the VHL Protein

| Domain/Region | Amino Acid Residues (approx.) | Primary Function | Key Interacting Partners | Reference(s) |

| β-Domain | 63-155 | Substrate recognition and binding | HIF-1α (hydroxylated) | [4] |

| α-Domain | 156-193 | Formation of the VCB E3 ubiquitin ligase complex | Elongin C, Elongin B | [4] |

| Elongin C Binding Region | 157-171 | Direct interaction with Elongin C | Elongin C | [6] |

The α-Domain: E3 Ligase Complex Assembly

The α-domain, located at the C-terminus of the protein (approximately residues 156-193), is essential for the assembly of the VCB (VHL-Elongin C-Elongin B) E3 ubiquitin ligase complex.[3][4] This domain consists of three α-helices and contains a specific region (residues 157-171) that directly binds to Elongin C.[3][6] This interaction is critical for recruiting the other components of the E3 ligase machinery, including Elongin B, Cullin 2 (CUL2), and Rbx1, which are necessary for the ubiquitination of target substrates.[3]

The VHL-HIF-1α Signaling Pathway

The VHL-HIF-1α signaling pathway is a central mechanism for cellular adaptation to changes in oxygen availability.

Normoxic Conditions

Under normal oxygen levels (normoxia), the α-subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[7] This post-translational modification creates a binding site for the β-domain of the VHL protein.[7] The VHL protein, as part of the VCB-CUL2 E3 ubiquitin ligase complex, then polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome.[4][8] This prevents the accumulation of HIF-1α and the activation of hypoxia-responsive genes.

Hypoxic Conditions

In low oxygen conditions (hypoxia), the PHD enzymes are inactive, and HIF-1α is not hydroxylated.[6] Consequently, the VHL protein cannot recognize or bind to HIF-1α.[7] This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This heterodimeric complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[6][9]

Caption: VHL-HIF-1α Signaling Pathway under Normoxia and Hypoxia.

Experimental Protocols

This section outlines generalized methodologies for key experiments used to study the VHL protein. These protocols should be optimized for specific experimental conditions.

Co-Immunoprecipitation (Co-IP) for VHL Interaction Studies

Co-IP is used to identify and confirm protein-protein interactions with VHL.

Protocol Outline:

-

Cell Lysis:

-

Culture cells expressing the proteins of interest.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-VHL antibody).

-

Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Incubate with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies specific for the "prey" protein (e.g., anti-Elongin C) and the "bait" protein as a control.

-

Caption: A generalized workflow for Co-Immunoprecipitation.

In Vitro Ubiquitination Assay

This assay is used to determine if VHL can directly ubiquitinate a substrate like HIF-1α.

Protocol Outline:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, MgCl2, DTT):

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH5)

-

Recombinant purified VCB-CUL2 complex (E3 ligase)

-

Recombinant purified substrate (e.g., hydroxylated HIF-1α)

-

Ubiquitin

-

ATP

-

-

-

Incubation:

-

Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody against the substrate (HIF-1α) or a tag to visualize a ladder of higher molecular weight bands, which indicates polyubiquitination.

-

Protein Expression and Purification for Structural Studies

This is a general workflow for producing purified VHL protein for X-ray crystallography.

Protocol Outline:

-

Expression:

-

Clone the VHL gene into an appropriate expression vector (e.g., with a His-tag) and transform it into a suitable expression host (e.g., E. coli or insect cells).

-

Grow the cells and induce protein expression.

-

-

Cell Lysis and Clarification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication or French press).

-

Centrifuge the lysate at high speed to pellet insoluble material.

-

-

Purification:

-

Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Wash the column to remove non-specifically bound proteins.

-

Elute the VHL protein using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

-

Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.

-

-

Concentration and Crystallization:

-

Concentrate the purified protein to a high concentration.

-

Screen for crystallization conditions using various precipitants, buffers, and additives.

-

Optimize the conditions to grow diffraction-quality crystals.

-

-

Structure Determination:

-

Collect X-ray diffraction data from the crystals.

-

Process the data and determine the three-dimensional structure of the protein.

-

References

- 1. HIF-1alpha and EPAS ubiquitination mediated by the VHL tumour suppressor involves flexibility in the ubiquitination mechanism, similar to other RING E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. [PDF] Activation of HIF1alpha ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex. | Semantic Scholar [semanticscholar.org]

- 4. Mechanism of regulation of the hypoxia‐inducible factor‐1α by the von Hippel‐Lindau tumor suppressor protein | The EMBO Journal [link.springer.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Normal biology of the VHL-HIF axis in the setting of (A) normoxia and (B) hypoxia [pfocr.wikipathways.org]

The VHL Tumor Suppressor Gene: A Comprehensive Technical Guide to its Core Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Von Hippel-Lindau (VHL) tumor suppressor gene is a critical regulator of cellular function, and its inactivation is a key driver in the development of several cancers, most notably clear cell renal cell carcinoma (ccRCC). The protein product of the VHL gene, pVHL, is the substrate recognition component of an E3 ubiquitin ligase complex. This complex plays a central role in the cellular response to oxygen availability by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF) transcription factor for degradation. This in-depth technical guide provides a comprehensive overview of the core function of the VHL tumor suppressor gene, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways and workflows.

Core Function of the VHL Protein: The VHL E3 Ubiquitin Ligase Complex

The primary and most well-characterized function of pVHL is to act as the substrate recognition component of the VCB-Cul2 E3 ubiquitin ligase complex. This complex is responsible for targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. The key components of this complex are:

-

pVHL: The substrate recognition subunit, which directly binds to the target protein.

-

Elongin B and Elongin C: These proteins form a stable heterodimer that acts as an adaptor, linking pVHL to the rest of the complex.

-

Cullin-2 (Cul2): A scaffold protein that brings together the substrate-binding component (via the Elongin B/C bridge) and the E2 ubiquitin-conjugating enzyme.

-

Rbx1 (RING-box protein 1): A RING finger protein that recruits the E2 enzyme, which carries the activated ubiquitin.

The VHL gene itself is located on chromosome 3p25.3 and mutations in this gene are associated with Von Hippel-Lindau disease, a hereditary cancer syndrome predisposing individuals to various tumors.[1]

The VHL/HIF Pathway: A Master Regulator of Oxygen Homeostasis

The most critical substrate of the VHL E3 ligase complex is the alpha subunit of the Hypoxia-Inducible Factor (HIF-α). HIF is a heterodimeric transcription factor, composed of an oxygen-sensitive α-subunit and a stable β-subunit (also known as ARNT). In the presence of oxygen (normoxia), specific proline residues on HIF-α are hydroxylated by a family of enzymes called prolyl hydroxylase domain enzymes (PHDs, also known as EGLNs). This hydroxylation event creates a binding site for pVHL.

Once bound, the VHL E3 ligase complex polyubiquitinates HIF-α, marking it for rapid degradation by the proteasome. This ensures that in well-oxygenated cells, HIF-α levels are kept extremely low.

Under low oxygen conditions (hypoxia), the PHD enzymes are inactive due to the lack of their essential co-substrate, molecular oxygen. As a result, HIF-α is not hydroxylated, pVHL cannot bind, and HIF-α is stabilized. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in:

-

Angiogenesis: (e.g., Vascular Endothelial Growth Factor, VEGF) to promote the formation of new blood vessels.

-

Glucose Metabolism: (e.g., Glucose Transporter 1, GLUT1) to enhance glucose uptake and glycolysis.

-

Erythropoiesis: (e.g., Erythropoietin, EPO) to stimulate the production of red blood cells.

-

Cell Survival and Proliferation.

Inactivation of the VHL gene, through mutation or epigenetic silencing, mimics a hypoxic state even under normoxic conditions. This leads to the constitutive stabilization of HIF-α and the subsequent upregulation of its target genes, driving tumor growth and vascularization.[2][3]

Quantitative Data

VHL Gene Alterations in Clear Cell Renal Cell Carcinoma (ccRCC)

Biallelic inactivation of the VHL gene is a hallmark of sporadic ccRCC. The frequency of VHL mutations in these tumors is high, as summarized in the table below.

| Study Cohort Size | Frequency of VHL Mutations | Types of Mutations | Reference |

| 227 sporadic renal epithelial tumors | 45% of ccRCCs | Frameshift, missense, nonsense, and splice site mutations. A hotspot involving a thymine (B56734) repeat in exon 2 was identified in 12% of mutated cases. | [4] |

| 431 renal tumors | 59.3% of ccRCCs | Not specified in detail in the abstract. | [5] |

| 121 sporadic clear-cell RCC cases | 61% | Not specified in detail in the abstract. | [6] |

| 86 conventional renal cell carcinomas | 74.6% mutation, 89.2% LOH, 31.3% methylation | Not specified in detail in the abstract. | [7] |

| 50 patients with ccRCC | 26.5% mutations, 21.7% methylation | Not specified in detail in the abstract. | [8] |

Kinetic Parameters of Prolyl Hydroxylase 2 (PHD2/EGLN1)

PHD2 is considered the primary oxygen sensor that regulates HIF-1α stability. The following table summarizes key kinetic parameters for the hydroxylation of HIF-1α peptides by human PHD2.

| Substrate | Km for HIF-1α peptide (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Km for O2 (µM) | Reference |

| Peptide mimic of HIF-1α | Not specified | Not specified | 90 ± 9 | Not specified | [4] |

| HIF-1α556–574 CODD peptide | Not specified | Not specified | Not specified | 110 | [1] |

| His6–HIF-1α344–503 NODD | Not specified | Not specified | Not specified | 85 | [1] |

Binding Affinity of Small Molecule Inhibitors to pVHL

While direct measurement of the pVHL-HIF-α protein-protein interaction affinity is challenging, the development of small molecule inhibitors provides insight into the binding energetics.

| Ligand | Kd (nM) | Method | Reference |

| Ligand 7 | 180 | Isothermal Titration Calorimetry (ITC) | [9] |

Key Experimental Protocols

Co-Immunoprecipitation of VHL and HIF-1α

This protocol is designed to demonstrate the in vivo or in vitro interaction between pVHL and HIF-1α.

Materials:

-

Cells expressing tagged versions of VHL (e.g., HA-tag) and HIF-1α (e.g., FLAG-tag).

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Antibody against one of the tags for immunoprecipitation (e.g., anti-HA antibody).

-

Protein A/G agarose (B213101) or magnetic beads.

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

Elution Buffer (e.g., SDS-PAGE sample buffer).

-

Antibody against the other tag for Western blotting (e.g., anti-FLAG antibody).

Procedure:

-

Cell Lysis: Lyse cells expressing the tagged proteins in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Immunoprecipitation: Incubate the cleared lysate with the immunoprecipitating antibody for 2-4 hours at 4°C with gentle rotation.

-

Bead Binding: Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specific binding proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using the antibody against the co-immunoprecipitated protein.

In Vitro Ubiquitination Assay for VHL E3 Ligase Activity

This assay biochemically reconstitutes the ubiquitination of HIF-1α by the VHL complex.

Materials:

-

Recombinant, purified VHL E3 ligase complex (pVHL, Elongin B, Elongin C, Cul2, Rbx1).

-

Recombinant E1 ubiquitin-activating enzyme.

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5).

-

Recombinant, tagged ubiquitin.

-

Recombinant, purified HIF-1α substrate (e.g., a fragment containing the oxygen-dependent degradation domain).

-

ATP-regenerating system.

-

Ubiquitination Reaction Buffer.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, tagged ubiquitin, ATP-regenerating system, and the VHL E3 ligase complex in the ubiquitination reaction buffer.

-

Initiation: Add the HIF-1α substrate to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against HIF-1α to detect the appearance of higher molecular weight, polyubiquitinated forms of the substrate.

HIF-1α Prolyl Hydroxylation Assay

This assay measures the activity of PHD enzymes on a HIF-1α substrate.

Materials:

-

Recombinant, purified PHD enzyme (e.g., PHD2).

-

Synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., residues 556-574).

-

Reaction Buffer containing Fe(II), 2-oxoglutarate, and ascorbate.

-

Method for detecting hydroxylation (e.g., mass spectrometry, or a VHL capture assay).

Procedure:

-

Reaction Setup: Combine the PHD enzyme and the HIF-1α peptide substrate in the reaction buffer.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination: Stop the reaction (e.g., by adding EDTA or acid).

-

Detection of Hydroxylation:

-

Mass Spectrometry: Analyze the reaction mixture by mass spectrometry to detect the mass shift corresponding to the addition of a hydroxyl group to the peptide.

-

VHL Capture Assay: Incubate the reaction mixture with recombinant pVHL and perform a pull-down experiment (similar to co-immunoprecipitation) to specifically capture the hydroxylated peptide. The captured peptide can then be detected by various methods.

-

Western Blot Protocol for HIF-1α Detection

This is a standard protocol for detecting HIF-1α protein levels in cell lysates.

Materials:

-

Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against HIF-1α.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Sample Preparation: Mix equal amounts of protein with SDS-PAGE sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

Mandatory Visualizations

Caption: VHL/HIF Signaling Pathway in Normoxia and Hypoxia.

Caption: Experimental Workflow for Co-Immunoprecipitation.

Caption: In Vitro Ubiquitination Assay Workflow.

Conclusion

The VHL tumor suppressor gene plays a pivotal, well-defined role in cellular oxygen sensing through its regulation of the HIF transcription factor. The inactivation of VHL leads to a pseudohypoxic state that drives tumorigenesis, particularly in clear cell renal cell carcinoma. A thorough understanding of the VHL/HIF pathway, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers and drug development professionals seeking to therapeutically target this critical axis in cancer biology. The protocols and data presented in this guide provide a foundation for further investigation into the function of VHL and the development of novel therapeutic strategies.

References

- 1. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VHL Gene Mutations in Renal Cell Carcinoma: Role as a Biomarker of Disease Outcome and Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Gas tunnel engineering of prolyl hydroxylase reprograms hypoxia signaling in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Expression, purification and binding activity analysis of von Hippel-Lindau (VHL)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression pattern of the von Hippel-Lindau protein in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. pnas.org [pnas.org]

- 9. Characterization of VHL missense mutations in sporadic clear cell renal cell carcinoma: hotspots, affected binding domains, functional impact on pVHL and therapeutic relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Von Hippel-Lindau Disease: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Von Hippel-Lindau (VHL) disease is an autosomal dominant hereditary cancer syndrome characterized by the development of highly vascularized tumors in multiple organs. The underlying cause of VHL disease is the mutation of the VHL tumor suppressor gene, which encodes the VHL protein (pVHL). This guide provides an in-depth exploration of the core molecular mechanisms of VHL disease, with a focus on the function of pVHL as a critical component of an E3 ubiquitin ligase complex. We will dissect the signaling pathways, present quantitative data on protein interactions, and provide detailed experimental protocols for studying this intricate system.

The VHL Protein (pVHL) and the VCB E3 Ubiquitin Ligase Complex

The VHL gene product, pVHL, is a crucial tumor suppressor protein.[1] Its primary function is to act as the substrate recognition component of a multi-protein E3 ubiquitin ligase complex.[1][2] This complex, often referred to as the VCB complex, is composed of pVHL, Elongin B, Elongin C, and Cullin-2 (CUL2).[1][2] The ring-box protein 1 (Rbx1) is also a key component that enhances the ligase activity.[3] The assembly of this complex is essential for its function in targeting specific substrate proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][4]

Mutations in the VHL gene can disrupt the formation of this complex or impair its ability to recognize and bind to its substrates.[3] This failure of the ubiquitin-proteasome degradation pathway is a central event in the pathogenesis of VHL disease.

The Central Role of Hypoxia-Inducible Factors (HIFs)

The most well-characterized substrates of the pVHL-containing E3 ligase complex are the alpha subunits of the Hypoxia-Inducible Factor (HIF) transcription factors, primarily HIF-1α and HIF-2α.[5][6] HIFs are master regulators of the cellular response to low oxygen levels (hypoxia), controlling the expression of genes involved in angiogenesis, glucose metabolism, cell survival, and erythropoiesis.[6]

Normoxic Conditions: HIF-α Degradation

Under normal oxygen conditions (normoxia), HIF-α subunits are continuously produced but rapidly degraded. This degradation is initiated by the post-translational hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α.[4][7] This hydroxylation is carried out by a family of iron and 2-oxoglutarate-dependent enzymes called prolyl hydroxylases (PHDs).[8]

The hydroxylated proline residues create a binding site for pVHL.[7] The VCB complex then polyubiquitinates the HIF-α subunit, marking it for recognition and degradation by the proteasome.[4] This process effectively keeps HIF-α levels low in normoxic cells, preventing the inappropriate activation of the hypoxic response.

Hypoxic Conditions and VHL Inactivation: HIF-α Stabilization

Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, oxygen.[4] Consequently, HIF-α is not hydroxylated, preventing its recognition by pVHL.[4] This leads to the stabilization and accumulation of HIF-α in the cytoplasm.[8] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[4]

In VHL disease, mutations in the VHL gene mimic a perpetual state of hypoxia. The non-functional pVHL is unable to bind and target HIF-α for degradation, even in the presence of oxygen.[8] This leads to the constitutive stabilization of HIF-α and the overexpression of its target genes, such as vascular endothelial growth factor (VEGF), which drives the excessive angiogenesis characteristic of VHL-associated tumors.[5]

Quantitative Data on VHL Pathway Interactions

The interactions within the VHL pathway are tightly regulated and can be quantified. The following table summarizes key quantitative data related to the binding and activity of components in the VHL-HIF signaling axis.

| Interacting Proteins | Parameter | Value | Experimental Method |

| pVHL-ElonginC-ElonginB (VCB) and hydroxylated HIF-1α (Pro564) | Dissociation Constant (Kd) | 33 nM | Surface Plasmon Resonance |

| pVHL-ElonginC-ElonginB (VCB) and non-hydroxylated HIF-1α | Dissociation Constant (Kd) | 34 µM | Surface Plasmon Resonance |

| CRL2VHL E3 Ligase Complex | Rate of Substrate Ubiquitination | >10-fold increase upon neddylation | In vitro ubiquitination assay |

Signaling Pathway and Experimental Workflow Diagrams

To visualize the molecular events and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: The VHL/HIF signaling pathway under normoxic and hypoxic conditions.

Caption: Experimental workflow for co-immunoprecipitation of pVHL and HIF-1α.

Caption: In vitro ubiquitination assay workflow for pVHL activity.

Caption: Luciferase reporter assay workflow to measure HIF-1α activity.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) of pVHL and HIF-1α

This protocol is designed to demonstrate the in vivo interaction between pVHL and HIF-1α.

Materials:

-

Cells expressing HA-tagged pVHL and FLAG-tagged HIF-1α.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Anti-HA antibody (for immunoprecipitation).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies: anti-FLAG (for HIF-1α), anti-HA (for pVHL).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Culture cells to ~80-90% confluency.

-

Lyse cells on ice with lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-HA antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluate and input samples by SDS-PAGE and Western blotting using anti-FLAG and anti-HA antibodies.

In Vitro Ubiquitination Assay for pVHL Activity

This assay reconstitutes the ubiquitination of HIF-1α by the VCB complex in a test tube.

Materials:

-

Recombinant E1 activating enzyme.

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c).

-

Purified recombinant VCB complex (pVHL, Elongin B/C, CUL2, Rbx1).

-

Recombinant hydroxylated HIF-1α substrate.

-

Ubiquitin.

-

ATP.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies: anti-HIF-1α, anti-ubiquitin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Assemble the reaction mixture in the following order: reaction buffer, ATP, ubiquitin, E1, E2, HIF-1α substrate, and finally the VCB complex.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot and probe with anti-HIF-1α or anti-ubiquitin antibodies to detect the appearance of higher molecular weight, polyubiquitinated HIF-1α species.

Luciferase Reporter Gene Assay for HIF-1α Transcriptional Activity

This cell-based assay measures the transcriptional activity of HIF-1α by quantifying the expression of a reporter gene under the control of HREs.

Materials:

-

Mammalian cell line (e.g., HEK293T, RCC4).

-

HRE-luciferase reporter plasmid (containing multiple copies of the HRE sequence upstream of a luciferase gene).

-

A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization.

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl₂, DMOG).

Procedure:

-

Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.

-

After 24-48 hours, expose the cells to normoxic or hypoxic conditions, or treat with compounds of interest.

-

Lyse the cells according to the reporter assay system protocol.

-

Measure the firefly (HRE-driven) and Renilla (control) luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The resulting ratio reflects the transcriptional activity of HIF-1α.

Conclusion and Future Directions

The elucidation of the VHL-HIF pathway has been a landmark in cancer biology, providing a clear molecular basis for the pathogenesis of VHL disease and a significant subset of sporadic clear cell renal cell carcinomas. The core mechanism, centered on the E3 ubiquitin ligase activity of the pVHL complex and its regulation of HIF-α stability, has opened up new avenues for targeted therapies. The development of HIF-2α inhibitors, such as belzutifan, is a direct outcome of this fundamental research and has shown significant clinical benefit.

Future research will likely focus on several key areas:

-

HIF-Independent Functions of pVHL: While the HIF pathway is central, pVHL has other reported functions, including roles in extracellular matrix deposition, microtubule stability, and primary cilium formation.[9] A deeper understanding of these HIF-independent pathways may reveal additional mechanisms of tumor suppression and new therapeutic targets.

-

Upstream Regulation of pVHL: Investigating the factors that regulate the expression, stability, and activity of the pVHL complex itself could provide new insights into VHL disease pathogenesis.

-

Resistance Mechanisms to HIF-2α Inhibitors: As with any targeted therapy, understanding and overcoming mechanisms of resistance to HIF-2α inhibitors will be crucial for long-term patient benefit.

-

Expanding Therapeutic Strategies: The development of novel therapeutic modalities, such as PROTACs (Proteolysis Targeting Chimeras) that leverage the VHL E3 ligase to degrade other oncoproteins, represents an exciting and rapidly evolving field.

By continuing to explore the intricate molecular details of the VHL pathway, the scientific community can build upon the successes of the past to develop even more effective treatments for patients with VHL disease and other related cancers.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. HIF-1α transcriptional activity [bio-protocol.org]

- 5. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational and Experimental Characterization of dVHL Establish a Drosophila Model of VHL Syndrome | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]

- 9. pnas.org [pnas.org]

The Dual Role of pVHL: A Gatekeeper of Cellular Response to Oxygen Availability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau protein (pVHL) stands as a critical tumor suppressor, orchestrating a sophisticated cellular response to fluctuating oxygen levels. Its primary function revolves around its role as the substrate recognition component of an E3 ubiquitin ligase complex, which meticulously controls the stability of Hypoxia-Inducible Factors (HIFs). This technical guide delves into the core molecular mechanisms governing pVHL's function in both normal oxygen (normoxia) and low oxygen (hypoxia) conditions, providing quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: An Oxygen-Sensing Molecular Switch

Under normoxic conditions, pVHL acts as a vigilant guardian against the inappropriate activation of hypoxic response pathways. Conversely, during hypoxia, its inhibitory function is lifted, allowing the cell to adapt to the oxygen-deprived environment. This elegant switch is primarily controlled by the post-translational modification of the alpha subunit of HIF (HIF-α).

In Normoxia: The Path to Degradation

In the presence of sufficient oxygen, specific proline residues on HIF-α are hydroxylated by a family of enzymes known as prolyl hydroxylase domain proteins (PHDs), with PHD2 being a key player.[1] This hydroxylation event creates a high-affinity binding site for pVHL.[2][3] The von Hippel-Lindau protein is a component of an E3 ubiquitin-protein ligase activity.[2][4] Once bound, the pVHL-containing E3 ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1, polyubiquitinates HIF-α.[5][6][7] This "molecular tag" marks HIF-α for rapid degradation by the 26S proteasome, ensuring its levels remain low.[8][9]

In Hypoxia: Stabilization and Activation

When oxygen levels fall, the activity of the oxygen-dependent PHDs is inhibited.[10] Consequently, HIF-α is no longer hydroxylated and evades recognition by pVHL. This allows HIF-α to accumulate, translocate to the nucleus, and heterodimerize with its constitutively expressed partner, HIF-β (also known as ARNT). The stable HIF-α/HIF-β complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of a plethora of genes involved in angiogenesis, glucose metabolism, erythropoiesis, and cell survival.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters that govern the pVHL-HIF-α interaction and the enzymatic activities of the key players.

| Parameter | Value | Condition | Reference |

| Binding Affinity (Kd) of pVHL for HIF-1α | |||

| Hydroxylated HIF-1α | 33 nM | Normoxia (in vitro) | [2] |

| Non-hydroxylated HIF-1α | 34 µM | Hypoxia (in vitro) | [2] |

| HIF-1α Half-Life | |||

| Normoxia | < 5-8 minutes | In vivo | [12] |

| Hypoxia | ~30-60 minutes | In vivo | [5] |

| Reoxygenation after Hypoxia | ~90 seconds | In vivo | [13] |

| Enzyme | Substrate | KM | kcat | kcat/KM | Reference |

| PHD2 (EGLN1) Kinetic Parameters | |||||

| HIF-1α CODD peptide | 2 µM | - | 1.0 µM-1min-1 | [14] | |

| HIF-1α NODD peptide | 24 µM | - | 0.04 µM-1min-1 | [14] | |

| 2-Oxoglutarate | 43.3 ± 7.3 µM | - | - | [15] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the core signaling pathways of pVHL function under normoxic and hypoxic conditions.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the pVHL-HIF-α pathway.

Co-Immunoprecipitation (Co-IP) to Detect pVHL-HIF-α Interaction

This protocol is designed to isolate and identify proteins that interact with a specific "bait" protein within a cell lysate.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T) to ~80-90% confluency. For studying hypoxia-dependent interactions, cells can be treated with hypoxia-mimicking agents (e.g., CoCl₂) or placed in a hypoxic chamber (1% O₂).

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with a primary antibody specific to the bait protein (e.g., anti-pVHL antibody) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G magnetic or agarose (B213101) beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting protein ("prey"), such as an anti-HIF-1α antibody.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination machinery in a test tube to directly assess the E3 ligase activity of the pVHL complex towards HIF-α.[6][16]

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Purify recombinant pVHL E3 ligase complex (VBC-CUL2-Rbx1).

-

Purify recombinant HIF-1α substrate (full-length or a fragment containing the oxygen-dependent degradation domain).

-

Obtain purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b/c), and ubiquitin.

-

Prepare an ATP-regenerating system.

-

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, ATP-regenerating system, and the pVHL E3 ligase complex in a reaction buffer.

-

Initiate Reaction: Add the HIF-1α substrate to the reaction mixture to start the ubiquitination process.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Detection of Ubiquitination: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with an anti-HIF-1α antibody to detect a ladder of higher molecular weight bands corresponding to polyubiquitinated HIF-1α. Alternatively, an anti-ubiquitin antibody can be used.

In Vitro Prolyl Hydroxylation Assay

This assay measures the activity of PHD enzymes on a HIF-α substrate.

Methodology:

-

Reagent Preparation:

-

Purify recombinant PHD enzyme (e.g., PHD2).

-

Synthesize or purify a peptide substrate corresponding to the oxygen-dependent degradation domain of HIF-1α.

-

Prepare a reaction buffer containing Fe(II), 2-oxoglutarate, and ascorbate.

-

-

Reaction Setup: Combine the PHD enzyme, HIF-1α peptide substrate, and co-factors in the reaction buffer.

-

Incubation: Incubate the reaction at 37°C.

-

Detection of Hydroxylation: The hydroxylation of the HIF-1α peptide can be detected by various methods:

-

Mass Spectrometry: Analyze the reaction products to detect the mass shift corresponding to the addition of a hydroxyl group.

-

pVHL Capture Assay: Use the hydroxylated peptide's ability to bind to pVHL as a readout. The amount of bound peptide can be quantified.[13]

-

Antibody-based Detection: Use an antibody that specifically recognizes the hydroxylated proline residue.

-

Conclusion

The von Hippel-Lindau protein plays a central and indispensable role in the cellular response to oxygen. Its function as an E3 ubiquitin ligase, tightly regulated by oxygen-dependent prolyl hydroxylation of HIF-α, ensures a rapid and appropriate adaptation to changes in the cellular microenvironment. Dysregulation of this pathway, often through mutations in the VHL gene, leads to the constitutive stabilization of HIF-α and the subsequent activation of hypoxia-inducible genes, a hallmark of many cancers. A thorough understanding of the molecular intricacies of the pVHL-HIF axis, supported by quantitative data and robust experimental methodologies, is paramount for the development of novel therapeutic strategies targeting diseases associated with aberrant hypoxic signaling.

References

- 1. EGLN1 - Wikipedia [en.wikipedia.org]

- 2. The von Hippel-Lindau tumor suppressor protein is a component of an E3 ubiquitin-protein ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pVHL Mediates K63-Linked Ubiquitination of nCLU - PMC [pmc.ncbi.nlm.nih.gov]

The VHL E3 Ubiquitin Ligase Complex: A Technical Guide to its Core Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) tumor suppressor protein is the substrate recognition component of a crucial E3 ubiquitin ligase complex, often referred to as CRL2^VHL^. This complex plays a central role in cellular oxygen sensing by targeting the alpha subunits of Hypoxia-Inducible Factors (HIFs) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2] Dysregulation of the VHL E3 ligase complex is implicated in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), making it a significant target for therapeutic intervention.[3] This technical guide provides an in-depth overview of the core components of the VHL E3 ubiquitin ligase complex, quantitative data on their interactions, detailed experimental protocols for their study, and visualizations of key pathways and workflows.

Core Components of the VHL E3 Ubiquitin Ligase Complex

The VHL E3 ubiquitin ligase complex is a multi-subunit assembly, where each component plays a distinct and essential role in the ubiquitination of target substrates. The core components are:

-

Von Hippel-Lindau Protein (pVHL): As the substrate recognition subunit, pVHL directly binds to hydroxylated proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α.[4][5] It consists of two main domains: an N-terminal β-domain responsible for substrate binding and a C-terminal α-domain that interacts with Elongin C.[4]

-

Elongin B and Elongin C: These two proteins form a stable heterodimer that acts as an adaptor, bridging pVHL to the Cullin-2 scaffold. Elongin C binds directly to the BC-box motif within the α-domain of pVHL, while Elongin B stabilizes this interaction.[6]

-

Cullin-2 (Cul2): This protein serves as the molecular scaffold of the complex. Its N-terminal domain binds to the Elongin B/C heterodimer, while its C-terminal domain recruits the RING-box protein, Rbx1.[6][7]

-

RING-box protein 1 (Rbx1): As the catalytic core of the ligase, Rbx1 contains a RING finger domain that recruits an E2 ubiquitin-conjugating enzyme loaded with ubiquitin, facilitating the transfer of ubiquitin to the substrate.[6][8]

Quantitative Data on VHL Complex Interactions

The assembly and function of the VHL E3 ligase complex are governed by a series of specific protein-protein interactions. The following tables summarize the available quantitative data on these interactions.

| Interacting Components | Binding Affinity (Kd) | Method | Reference |

| VCB (VHL-ElonginB-ElonginC) & Cul2-Rbx1 | 42 nM | Isothermal Titration Calorimetry (ITC) | [7] |

| Small Molecule Ligand & VCB Complex | ~39.8 nM | Surface Plasmon Resonance (SPR) | [9] |

| VHL & Elongin C | Not explicitly found | - | - |

| Elongin C & Cul2 | Not explicitly found | - | - |

| Cul2 & Rbx1 | Not explicitly found | - | - |

| Component | Cellular Concentration / Abundance | Cell Type/Method | Reference |

| pVHL | Upregulated upon treatment with VHL inhibitors | HeLa cells / Quantitative Mass Spectrometry | [10] |

| Elongin B | Constitutively expressed | General | [1] |

| Elongin C | Constitutively expressed | General | [1] |

| Cullin-2 | Constitutively expressed | General | [1] |

| Rbx1 | Constitutively expressed | General | [8] |

Signaling Pathway

The canonical signaling pathway involving the VHL E3 ubiquitin ligase complex is the oxygen-dependent regulation of HIF-α.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify VHL Complex Interactions

This protocol describes the co-immunoprecipitation of VHL complex components from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to one component of the VHL complex (e.g., anti-VHL)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture cells to an appropriate confluency.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the supernatant to a new tube.

-

Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add pre-washed protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer.

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the other components of the VHL complex.

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of a substrate (e.g., HIF-1α) by the VHL complex in a cell-free system.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL E3 ligase complex (pVHL, Elongin B, Elongin C, Cul2, Rbx1)

-

Recombinant substrate protein (e.g., hydroxylated HIF-1α peptide)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the substrate protein.

-

Initiate the reaction by adding the reconstituted VHL E3 ligase complex.

-

-

Incubation:

-

Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Detect the ubiquitinated substrate by Western blotting using an antibody against the substrate or an anti-ubiquitin antibody. A ladder of higher molecular weight bands indicates polyubiquitination.

-

Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity

ITC directly measures the heat changes that occur upon molecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Isothermal titration calorimeter

-

Purified protein components of the VHL complex (e.g., VCB complex and Cul2-Rbx1)

-

Dialysis buffer

-

Syringes and sample cells for the ITC instrument

Procedure:

-

Sample Preparation:

-

Dialyze both protein samples extensively against the same buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the protein solutions.

-

Degas the solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load one protein solution (the "ligand," typically the more concentrated sample) into the injection syringe.

-

Load the other protein solution (the "macromolecule") into the sample cell.

-

Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the integrated data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

Conclusion

The VHL E3 ubiquitin ligase complex is a meticulously orchestrated molecular machine essential for cellular homeostasis. A thorough understanding of its core components, their interactions, and the pathways it regulates is paramount for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into this critical tumor suppressor complex and for the development of novel therapeutics targeting its activity.

References

- 1. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic dissection of the von Hippel-Lindau (VHL) interactome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Synthetic peptides define critical contacts between elongin C, elongin B, and the von Hippel-Lindau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosyn.com [biosyn.com]

- 6. The structure and regulation of Cullin 2 based E3 ubiquitin ligases and their biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expression and purification of functional recombinant CUL2•RBX1 from E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. antbioinc.com [antbioinc.com]

- 10. biorxiv.org [biorxiv.org]

The Role of the VHL Protein in the Cellular Oxygen Sensing Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of the Von Hippel-Lindau (VHL) tumor suppressor protein in the cellular oxygen sensing pathway. A comprehensive understanding of this pathway is critical for research into normal physiological processes and for the development of novel therapeutics targeting a range of pathologies, most notably cancer.

Core Principles of the VHL-HIF Oxygen Sensing Pathway

Under normoxic (normal oxygen) conditions, the VHL protein is a key component of an E3 ubiquitin ligase complex. This complex targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) for proteasomal degradation, effectively suppressing its activity.[1][2][3][4] This process is exquisitely regulated by a family of oxygen-dependent enzymes known as prolyl hydroxylase domain proteins (PHDs) and an asparaginyl hydroxylase called Factor Inhibiting HIF (FIH-1).[5][6][7]

In the presence of sufficient oxygen, PHDs hydroxylate specific proline residues on HIF-α.[7][8] This post-translational modification creates a binding site for the VHL protein complex, leading to the ubiquitination and subsequent degradation of HIF-α.[1][3][8] Concurrently, FIH-1 hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which blocks the recruitment of transcriptional coactivators, further inhibiting HIF-α's transcriptional activity.[5][9][10][11]

Conversely, under hypoxic (low oxygen) conditions, the activity of PHDs and FIH-1 is inhibited due to the lack of their essential co-substrate, molecular oxygen.[3][7] This leads to the stabilization and accumulation of HIF-α in the nucleus. Stabilized HIF-α then dimerizes with the constitutively expressed HIF-β subunit, forming an active transcription factor complex.[1][3] This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, glucose metabolism, cell survival, and other adaptive responses to low oxygen.[3][11]

Mutations in the VHL gene, as seen in Von Hippel-Lindau disease and a majority of sporadic clear cell renal cell carcinomas (ccRCC), disrupt this finely tuned regulatory mechanism.[12][13][14] The resulting non-functional VHL protein is unable to target HIF-α for degradation, leading to the constitutive stabilization of HIF-α and the inappropriate activation of its downstream target genes, even in the presence of normal oxygen levels.[1][14][15] This "pseudo-hypoxic" state is a major driver of tumorigenesis, particularly in the kidney.[13][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the VHL-HIF pathway, providing a reference for experimental design and data interpretation.

Table 1: In Vitro Potency of Selected HIF-Prolyl Hydroxylase (PHD) Inhibitors

| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) |

| Vadadustat | 15.36 | 11.83 | 7.63 |

| Daprodustat | 3.5 | 22.2 | 5.5 |

| Roxadustat | - | 591 | - |

| Molidustat | 480 | 280 | 450 |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Table 2: Gene Expression Changes in VHL-Deficient Renal Carcinoma Cells

| Gene | Fold Change (VHL-deficient vs. VHL-positive) | Function |

| GLUT1 | ~2-fold increase | Glucose transporter |

| VEGFA | Significant upregulation | Angiogenesis |

| PDGF | Significant upregulation | Angiogenesis, cell growth |

| TGFα | Significant upregulation | Cell proliferation |

| LDHA | Upregulated | Glycolysis |

| HK2 | Upregulated | Glycolysis |

Data compiled from various studies on renal cell carcinoma cell lines.[5][6]

Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathways and common experimental workflows are provided below using the DOT language for Graphviz.

VHL-HIF Signaling Pathway Under Normoxia

Caption: VHL-mediated degradation of HIF-α under normoxic conditions.

VHL-HIF Signaling Pathway Under Hypoxia

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High VHL Expression Reverses Warburg Phenotype and Enhances Immunogenicity in Kidney Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Quantitative mass spectrometry reveals dynamics of factor-inhibiting hypoxia-inducible factor-catalyzed hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of HIF-1α Regulation by pVHL

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the molecular machinery governing the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen levels. The core of this regulatory mechanism is the interaction between HIF-1α and the von Hippel-Lindau tumor suppressor protein (pVHL), which functions as the substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex. Understanding this pathway is critical for developing therapeutics targeting a range of pathologies, from cancer to anemia and ischemic diseases.

The Core Regulatory Axis: A Tale of Oxygen-Sensing and Protein Degradation

The cellular response to varying oxygen concentrations is orchestrated by the precise control of HIF-1α protein levels.[1] Under normal oxygen conditions (normoxia), HIF-1α has a remarkably short half-life of less than five minutes, ensuring its activity is suppressed.[1][2] This rapid turnover is mediated by a sophisticated enzymatic cascade that senses oxygen and targets HIF-1α for destruction.[2] Conversely, under low oxygen conditions (hypoxia), this degradation machinery is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate a broad transcriptional program for cellular adaptation.[3][4]

Normoxic Conditions: The Path to Degradation

In the presence of sufficient oxygen, the regulation of HIF-1α is a multi-step process involving post-translational modification, recognition, and ubiquitination.

Step 1: Prolyl Hydroxylation by PHD Enzymes The key oxygen-sensing event is the hydroxylation of specific proline residues within the Oxygen-Dependent Degradation Domain (ODDD) of HIF-1α.[5][6] This reaction is catalyzed by a family of enzymes known as Prolyl Hydroxylase Domain proteins (PHD1, 2, and 3), which are 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases.[3][7][8] These enzymes utilize molecular oxygen as a co-substrate, making their activity directly dependent on cellular oxygen availability.[3][9] In humans, PHDs hydroxylate HIF-1α at two conserved sites, Proline-402 (Pro402) and Proline-564 (Pro564).[5][7] Among the three isoforms, PHD2 is considered the critical oxygen sensor that sets the low steady-state levels of HIF-1α in normoxia.[9]

Step 2: Recognition by the pVHL E3 Ubiquitin Ligase Complex The hydroxylation of these proline residues creates a high-affinity binding site for the von Hippel-Lindau protein (pVHL).[7][10][11] pVHL functions as the substrate-recognition subunit of a multi-component Cullin-RING E3 ubiquitin ligase complex.[12][13][14] This complex, often referred to as CRL2VHL, is composed of:

-

pVHL: The substrate-binding component that specifically recognizes hydroxylated HIF-1α.[11]

-

Elongin B and Elongin C: Adaptor proteins that form a stable heterodimer (the VBC complex) and bridge pVHL to the cullin scaffold.[13][15][16]

-

Cullin-2 (Cul2): A scaffold protein that organizes the complex.[13][17]

-

Rbx1 (RING-box protein 1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme (e.g., UbcH5).[18][19][20]

Step 3: Polyubiquitination and Proteasomal Degradation Upon binding to hydroxylated HIF-1α, the fully assembled CRL2VHL E3 ligase complex catalyzes the covalent attachment of a polyubiquitin (B1169507) chain to specific lysine (B10760008) residues (K532, K538, K547) on the HIF-1α protein.[4][20] This polyubiquitination serves as a degradation signal, targeting HIF-1α for rapid destruction by the 26S proteasome.[4][21] This continuous cycle of synthesis, hydroxylation, and degradation maintains HIF-1α at very low levels in normoxic cells.[2]

Hypoxic Conditions: Stabilization and Activation

When cellular oxygen levels fall, PHD enzyme activity is inhibited due to the lack of the essential O₂ co-substrate.[3][4] As a result:

-

HIF-1α is no longer hydroxylated on its proline residues.[21]

-

The unhydroxylated HIF-1α cannot be recognized by pVHL.[4][10]

-

HIF-1α escapes ubiquitination and proteasomal degradation, leading to its rapid stabilization and accumulation in the cytoplasm.[21]

-

Stabilized HIF-1α translocates to the nucleus, where it dimerizes with its constitutively expressed binding partner, HIF-1β (also known as ARNT).[4][19]

-

The HIF-1α/HIF-1β heterodimer binds to specific DNA sequences called Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), erythropoiesis, and anaerobic metabolism.[4][13]

The entire signaling cascade is depicted in the diagram below.

Caption: The HIF-1α oxygen-sensing and degradation pathway.

Quantitative Data Presentation

The oxygen-dependent hydroxylation of HIF-1α dramatically alters its affinity for pVHL, a change that underpins the entire regulatory switch. This is reflected in the binding affinities and protein stability measurements.

Table 1: HIF-1α and pVHL Binding Affinity

| Parameter | Non-Hydroxylated HIF-1α | Hydroxylated HIF-1α (at Pro564) | Fold Change | Reference |

|---|---|---|---|---|

| Dissociation Constant (Kd) | 34 µM | 33 nM | ~1000x | [22] |

| Binding Free Energy Difference (ΔΔG) | - | ~4 kcal/mol | - |[22] |

Table 2: HIF-1α Protein Stability

| Condition | HIF-1α Half-Life | Reference |

|---|---|---|

| Normoxia | < 5 minutes | [1] |

| Hypoxia | Significantly increased (hours) |[3] |

Table 3: Common Chemical Modulators of the HIF-1α Pathway

| Compound | Mechanism of Action | Typical Concentration | Reference |

|---|---|---|---|

| Cobalt Chloride (CoCl₂) | Iron (Fe²⁺) mimetic; inhibits PHD activity | 400 µM | [19] |

| Dimethyloxalylglycine (DMOG) | 2-Oxoglutarate analog; competitive inhibitor of PHDs | Varies (e.g., 1 mM) | [8] |

| Desferrioxamine (DFO) | Iron chelator; inhibits PHD activity | Varies | [9] |

| Hydrogen Peroxide (H₂O₂) | Modulates PHD activity via ROS | 20 µM | [8][23] |

| MG132 | Proteasome inhibitor; blocks HIF-1α degradation | Varies (e.g., 10 µM) |[8] |

Experimental Protocols

Validating the interactions and functional consequences within the HIF-1α/pVHL pathway requires specific biochemical and cell-based assays.

Co-Immunoprecipitation (Co-IP) for HIF-1α-pVHL Interaction

This protocol is used to demonstrate the in vivo or in vitro physical association between pVHL and HIF-1α. The interaction is oxygen-dependent, occurring under normoxia but not hypoxia.[10]

Objective: To immunoprecipitate pVHL from cell lysates and detect co-precipitated HIF-1α by Western blotting.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T, which express components of the pathway) under normoxic (21% O₂) and hypoxic (1% O₂) conditions for 4-6 hours. A positive control for HIF-1α stabilization can be achieved by treating normoxic cells with a PHD inhibitor like DMOG or CoCl₂.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). It is crucial to keep samples on ice to preserve protein-protein interactions.

-

Pre-Clearing: Centrifuge lysates to pellet cellular debris. Incubate the supernatant with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Collect the pre-cleared lysate and add a primary antibody specific to pVHL. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both HIF-1α and pVHL (as a positive control for successful IP). An interaction is confirmed if an HIF-1α band is detected in the pVHL immunoprecipitated sample from normoxic cells, but is absent or significantly reduced in the sample from hypoxic cells.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of HIF-1α to confirm the E3 ligase activity of the CRL2VHL complex.

Objective: To detect the polyubiquitination of a HIF-1α substrate by the purified VBC-Cul2-Rbx1 complex.

Methodology:

-

Component Preparation: Purify the necessary components:

-

E1 Ubiquitin-Activating Enzyme

-

E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5)

-

E3 Ligase: Recombinant VBC complex and Cul2/Rbx1

-

Substrate: A fragment of HIF-1α containing the ODD and lysine residues (e.g., GST-HIF-1α), which has been hydroxylated in vitro using purified PHD2.

-

Ubiquitin and ATP.

-

-

Reaction Setup: Combine the components in an ubiquitination reaction buffer. A typical reaction mixture includes ATP, E1, E2, E3, the hydroxylated HIF-1α substrate, and ubiquitin.

-

Control Reactions: Set up negative controls, such as reactions lacking ATP, E1, E2, E3, or using a non-hydroxylated HIF-1α substrate, to ensure the observed ubiquitination is specific and dependent on all components.

-

Incubation: Incubate the reaction mixtures at 30-37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-HIF-1α or anti-GST antibody. Polyubiquitination is detected as a high-molecular-weight smear or a ladder of bands above the unmodified substrate band.

Caption: Workflow for an in vitro HIF-1α ubiquitination assay.

HRE-Luciferase Reporter Assay

This cell-based assay quantitatively measures the transcriptional activity of the HIF-1 complex.[24]

Objective: To measure the change in HIF-1 transcriptional activity in response to hypoxia or chemical stimuli.

Methodology:

-

Plasmid Constructs: Use a reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple copies of the HRE. A second plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is co-transfected for normalization.[24]

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293T, A549) in a multi-well plate. After 24 hours, co-transfect the cells with the HRE-reporter and normalization plasmids using a suitable transfection reagent.[24]

-

Compound Treatment/Hypoxia Induction: Following transfection (24 hours), replace the medium with fresh medium containing the test compounds (e.g., potential PHD inhibitors) or a vehicle control. Induce hypoxia by placing the plate in a hypoxic chamber (1% O₂) or by adding a chemical inducer (e.g., CoCl₂) for 16-24 hours.[24]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[24]

-

Data Analysis: Normalize the firefly luciferase activity (HRE-driven) to the Renilla luciferase activity (constitutive) for each well. An increase in the normalized luciferase ratio indicates an activation of the HIF-1 signaling pathway.[24]

Logical Framework of Oxygen-Dependent Regulation

The core logic of the HIF-1α/pVHL pathway can be simplified into a sequential, cause-and-effect relationship that is entirely dependent on the initial oxygen signal.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Building and remodelling Cullin–RING E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]

- 14. Structural assembly of cullin-RING ubiquitin ligase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. laboratorynotes.com [laboratorynotes.com]

- 16. pnas.org [pnas.org]

- 17. The von Hippel-Lindau tumor-suppressor gene product forms a stable complex with human CUL-2, a member of the Cdc53 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. Parallel Regulation of von Hippel-Lindau Disease by pVHL-Mediated Degradation of B-Myb and Hypoxia-Inducible Factor α - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HIF-1alpha and EPAS ubiquitination mediated by the VHL tumour suppressor involves flexibility in the ubiquitination mechanism, similar to other RING E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of reactive oxygen species in the regulation of HIF-1 by prolyl hydroxylase 2 under mild hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

The Core Interaction: A Technical Guide to the VHL-Elongin B/C Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction